molecular formula C14H11F2NO B14143798 3-fluoro-N-[(2-fluorophenyl)methyl]benzamide CAS No. 712301-19-4

3-fluoro-N-[(2-fluorophenyl)methyl]benzamide

Cat. No.: B14143798
CAS No.: 712301-19-4
M. Wt: 247.24 g/mol
InChI Key: BWINHRFMBOQXIJ-UHFFFAOYSA-N
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Description

3-fluoro-N-[(2-fluorophenyl)methyl]benzamide: is an organic compound with the molecular formula C14H11F2NO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-[(2-fluorophenyl)methyl]benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 2-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The fluorine atoms in 3-fluoro-N-[(2-fluorophenyl)methyl]benzamide can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The benzene ring can be oxidized under strong oxidative conditions, such as with potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, alkyl halides, dichloromethane, room temperature.

    Reduction: Lithium aluminum hydride, ether, reflux.

    Oxidation: Potassium permanganate, water, heat.

Major Products:

    Substitution: Alkylated derivatives of the original compound.

    Reduction: Corresponding amine.

    Oxidation: Carboxylic acids or other oxidized derivatives of the benzene ring.

Scientific Research Applications

Chemistry: 3-fluoro-N-[(2-fluorophenyl)methyl]benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorinated benzamides on biological systems. It may serve as a model compound for investigating the interactions of fluorinated aromatic compounds with biological targets.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(2-fluorophenyl)methyl]benzamide is not well-documented. like other benzamide derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
  • 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide
  • 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide

Comparison:

  • 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide: This compound has a trifluoromethyl group, which can significantly alter its chemical and physical properties, such as increasing its lipophilicity and metabolic stability.
  • 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide: The presence of a bromine atom can enhance the compound’s reactivity in substitution reactions, making it a useful intermediate in organic synthesis.
  • 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide: The iodine atom can participate in halogen bonding, which can influence the compound’s interactions with biological targets and its overall reactivity.

Properties

CAS No.

712301-19-4

Molecular Formula

C14H11F2NO

Molecular Weight

247.24 g/mol

IUPAC Name

3-fluoro-N-[(2-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C14H11F2NO/c15-12-6-3-5-10(8-12)14(18)17-9-11-4-1-2-7-13(11)16/h1-8H,9H2,(H,17,18)

InChI Key

BWINHRFMBOQXIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)F)F

Origin of Product

United States

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